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Compound of Interest

Compound Name: SL-164

Cat. No.: B1619551 Get Quote

Introduction

SL-164, also known as Dicloqualone, is a quinazolinone derivative and a structural analog of

methaqualone.[1] It exhibits sedative-hypnotic properties, acting as a positive allosteric

modulator of the GABA-A receptor, similar to its parent compound.[1][2] Due to its potential for

abuse, SL-164 has emerged as a compound of interest in forensic toxicology. These

application notes provide detailed protocols for the identification and quantification of SL-164 in

biological matrices, serving as a critical resource for researchers, scientists, and drug

development professionals in a forensic context.

Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of SL-164 is

fundamental for its accurate analysis.
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Property Value Reference

Formal Name

5-chloro-3-(4-chloro-2-

methylphenyl)-2-methyl-4(3H)-

quinazolinone

[3]

Synonyms Dicloqualone, DCQ [1]

CAS Number 3476-88-8 [3]

Molecular Formula C₁₆H₁₂Cl₂N₂O [3]

Formula Weight 319.2 g/mol [3]

Appearance
Crystalline solid / White

powder
[1][3]

Purity
≥98% (as a reference

standard)
[3]

Solubility

DMF: 10 mg/mL, DMSO: 1

mg/mL, DMF:PBS (pH 7.2)

(1:4): 0.20 mg/mL

[3]

λmax 232 nm [3]

Forensic Analysis Protocols
The following protocols detail the analytical procedures for the detection and quantification of

SL-164 in biological samples, primarily blood and urine. These methods are based on

established forensic toxicology principles and published analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for Blood Samples
This protocol is designed for the quantitative analysis of SL-164 in whole blood.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

To 1 mL of whole blood, add an appropriate internal standard (e.g., a deuterated analog of

SL-164 or a structurally similar compound not expected to be in the sample).
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Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex to mix.

Add 5 mL of n-butyl acetate.

Vortex for 10 minutes to ensure thorough extraction.

Centrifuge at 3000 rpm for 10 minutes.

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Parameters
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Parameter Setting

Gas Chromatograph Agilent GC system or equivalent

Mass Spectrometer Agilent MSD or equivalent

Column
HP-1MS (100% dimethylpolysiloxane), 30 m x

0.25 mm, 0.25 µm film thickness

Carrier Gas Helium at a constant flow of 1.2 mL/min

Injector Temperature 280°C

Injection Volume 1 µL in splitless mode

Oven Program

Initial temperature of 170°C for 1 min, ramp at

8°C/min to 190°C, then ramp at 18°C/min to

293°C and hold for 7.1 min, then ramp at

50°C/min to 325°C and hold for 6.1 min.

Transfer Line Temp 235°C

Ion Source Temp 280°C

Quadrupole Temp 180°C

Ionization Mode Electron Impact (EI) at 70 eV

Scan Range m/z 50-550

3. Method Validation Parameters (Representative)

The following table presents representative validation parameters for the analysis of

quinazolinone analogs, which can be used as a guideline for the validation of an SL-164
method.
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Parameter Value

Linearity Range 0.2 - 50 ng/mL

Limit of Detection (LOD) 0.02 - 0.72 ng/mL

Limit of Quantitation (LOQ) 0.1 - 0.2 ng/mL

Accuracy 89.0 - 108%

Precision (RSD%) ≤ 8.1%

Recovery 83.2 - 106%

Note: These values are based on published data for methaqualone analogs and should be

established specifically for SL-164 in the analyzing laboratory.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS) Protocol for Urine Samples
This protocol is suitable for the screening and identification of SL-164 and its metabolites in

urine.

1. Sample Preparation

To 1 mL of urine, add an appropriate internal standard.

For screening purposes, a simple "dilute-and-shoot" approach can be employed. Dilute the

urine sample 1:10 with the initial mobile phase.

For quantitative analysis, a solid-phase extraction (SPE) may be necessary to remove matrix

interferences and concentrate the analytes.

2. LC-QTOF-MS Instrumentation and Parameters
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Parameter Setting

Liquid Chromatograph Agilent 1260 Infinity HPLC or equivalent

Mass Spectrometer Agilent 6230B TOF or equivalent

Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm

Mobile Phase A
0.1% formic acid and 1 mM ammonium formate

in water

Mobile Phase B 0.1% formic acid in methanol

Gradient

Start at 5% B, to 40% B in 4 min, to 70% B in 2

min, to 100% B in 5 min, hold for 1 min, then

return to 5% B and equilibrate for 1.7 min.

Flow Rate 1.0 mL/min

Injection Volume 1 µL

Ionization Mode Dual AJS ESI, positive ion mode

Drying Gas Temp 325°C

Drying Gas Flow 6 L/min

Sheath Gas Temp 325°C

Sheath Gas Flow 8 L/min

Nebulizer Pressure 25 psig

Capillary Voltage 4000 V

Fragmentor Voltage 175 V

Mass Range m/z 82-1000

3. Data Analysis

Accurate mass measurements from the TOF-MS can be used to propose elemental

compositions for the parent drug and its metabolites. Fragmentation patterns observed in the

MS/MS spectra are then used to confirm the identity of the compounds. In a case study, SL-
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164 was detected in serum at a concentration of 390 ng/mL, and three monohydroxylated

metabolites were identified in urine.[4][5]

Stability of SL-164 as a Reference Standard
Proper storage and handling of the SL-164 reference standard are crucial to ensure its integrity

and the accuracy of analytical results.

1. Storage Conditions

Long-term storage: Store the reference material at -20°C in a tightly sealed container to

prevent degradation.[3]

Working solutions: Solutions of SL-164 in organic solvents should be stored at 2-8°C and

protected from light. The stability of working solutions should be periodically assessed.

2. Stability Testing Protocol

A comprehensive stability testing program should be implemented to establish the shelf-life of

the reference standard and its solutions under various conditions.

Long-Term Stability: Store aliquots of the reference material at the recommended long-term

storage temperature (-20°C) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

Short-Term Stability (Shipping): Expose the reference material to a range of temperatures

that may be encountered during shipping (e.g., -20°C to 40°C) for a short period (e.g., 7-14

days) and then assess its purity.

Freeze-Thaw Stability: Subject solutions of the reference standard to multiple freeze-thaw

cycles (e.g., three cycles from -20°C to room temperature) and analyze for degradation.

Solution Stability: Evaluate the stability of SL-164 in the solvents used for preparing stock

and working solutions at both refrigerated (2-8°C) and room temperature over a defined

period.

The purity of the reference standard should be assessed using a stability-indicating method,

such as HPLC with UV or MS detection. A significant change in purity (e.g., >2%) would

indicate degradation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acschembio.8b00144
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/Identification_Quantification_of_Designer_Drugs_in_Urine_by_LCMSMS_da9d08c45f/Identification-Quantification-of-Designer-Drugs-in-Urine-by-LCMSMS.pdf
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benzoinfo.com/mechanism-of-action/
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
The following diagrams illustrate the metabolic pathway of SL-164 and its mechanism of action.
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Caption: Proposed metabolic pathway of SL-164.
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Caption: Signaling pathway of SL-164 at the GABA-A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Forensic
Analysis of SL-164]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619551#sl-164-as-a-reference-standard-in-forensic-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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